molecular formula C7H15NO2 B555750 2-Methylleucine CAS No. 105743-53-1

2-Methylleucine

Cat. No. B555750
M. Wt: 145,2 g/mole
InChI Key: ARSWQPLPYROOBG-ZETCQYMHSA-N
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Description

2-Methylleucine is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of 2-Methylleucine involves branched-chain amino acid aminotransferase . This enzyme can be used for the asymmetric synthesis of a range of non-natural amino acids such as L-norleucine, L-norvaline, and L-neopentylglycine .


Molecular Structure Analysis

The molecular structure of 2-Methylleucine has been studied using various methods . The molecular formula of 2-Methylleucine is C7H15NO2 .


Chemical Reactions Analysis

The chemical reactions involving 2-Methylleucine are primarily associated with its role in the metabolism of amino acids . For instance, it participates in the conversion of ketomethiobutyrate to methionine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylleucine include a molecular weight of 145.19900, a density of 1.017g/cm3, a boiling point of 236.005°C at 760 mmHg, and a flash point of 96.533°C .

Scientific Research Applications

Meteoritic Amino Acids Analysis

2-Methylleucine, as part of the broader category of amino acids, has been analyzed in meteoritic samples to understand organic chemical evolution. A study by Cronin and Pizzarello (1997) revealed that certain amino acids, including those similar to 2-Methylleucine, showed enantiomeric excesses in the Murchison meteorite. This suggests an asymmetric influence on organic chemical evolution predating the origin of life (Cronin & Pizzarello, 1997).

Oligonucleotide Synthesis

In the context of oligonucleotide synthesis, the 2-(N-formyl-N-methyl)aminoethyl group, related to 2-Methylleucine, is investigated for its application in the synthesis of therapeutic oligonucleotides. Grajkowski et al. (2001) explored its use for cost-efficient and simplified oligonucleotide post-synthesis processing, highlighting its significance in the field of biotechnology (Grajkowski et al., 2001).

Protein NMR Spectroscopy

The application of isotopic labeling of amino acids, including those related to 2-Methylleucine, is crucial in protein NMR spectroscopy. Kerfah et al. (2015) discuss the improvement in AILV methyl-labeling protocols for structural characterizations of challenging proteins, demonstrating the importance of these amino acids in molecular biology (Kerfah et al., 2015).

Chemical Synthesis and Industrial Applications

The synthesis and functionalization of amines, including those related to 2-Methylleucine, have significant industrial applications. Senthamarai et al. (2018) developed a method for the synthesis of N-methylated and N-alkylated amines using earth-abundant metal-based catalysts, demonstrating the chemical's relevance in the production of life-science molecules (Senthamarai et al., 2018).

Renewable Chemical Production

2-Methylleucine is also involved in the renewable production of chemicals. Dhande et al. (2012) explored synthetic metabolic pathways in Escherichia coli, including pathways related to 2-Methylleucine, for the production of valeric acid and 2-methylbutyric acid from glucose. This highlights its role in sustainable chemical manufacturing (Dhande et al., 2012).

properties

IUPAC Name

(2S)-2-amino-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWQPLPYROOBG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylleucine

CAS RN

105743-53-1
Record name alpha-Methylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105743531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methylleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .ALPHA.-METHYLLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ASW57LTZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
K Okada, K Hirotsu, H Hayashi, H Kagamiyama - Biochemistry, 2001 - ACS Publications
… 5‘-phosphate (PLP) form at a 2.1 Å resolution, and the two complexes with the substrate analogues, 4-methylvalerate (4-MeVA) as the Michaelis complex model and 2-methylleucine (2-…
Number of citations: 83 pubs.acs.org
K Hirotsu, M Goto, I Miyahara, H Hayashi… - … of Vitamin B 6 and PQQ …, 2000 - Springer
… The overproduced wild type BCA T and its complexes with 4-methylvalerate and 2methylleucine were crystallized from PEG400 at pH 7.5. All crystals are isomorphous and belong to …
Number of citations: 0 link.springer.com
KA Brun, A Linden, H Heimgartner - Helvetica Chimica Acta, 2001 - Wiley Online Library
The synthesis of novel 2,2‐disubstituted 2H‐azirin‐3‐amines with a chiral amino group is described. Chromatographic separation of the diastereoisomer mixture yielded the pure …
Number of citations: 21 onlinelibrary.wiley.com
M Goto, I Miyahara, H Hayashi, H Kagamiyama… - Biochemistry, 2003 - ACS Publications
… Although the structures of eBCAT complexes with hydrophobic substrate analogues (2-methylleucine and 4-methylvalerate) have been determined ( 11), the interaction of eBCAT with …
Number of citations: 98 pubs.acs.org
X Yu, X Wang, PC Engel - The FEBS journal, 2014 - Wiley Online Library
… coli BCAT complex with the substrate analogue 2-methylleucine (2.4 Å resolution) (PDB Accession No. 1I1L) [20, 21] was used as a template to model the binding of various natural and …
Number of citations: 35 febs.onlinelibrary.wiley.com
T Nakai, H Mizutani, I Miyahara, K Hirotsu… - The journal of …, 2000 - academic.oup.com
… the complex form with 2-methylleucine (an external aldimine … orientation as that of the 2-methylleucine-PLP Schiff base in … of the substrate analogue (2-methylleucine) in the external …
Number of citations: 49 academic.oup.com
CJW Walton, RA Chica - Analytical biochemistry, 2013 - Elsevier
… 4B), the side chain of residue 36 is located directly next to the side chain of the donor substrate analogue 2-methylleucine, with its nearest atom 3.3 Å away. Thus, simultaneously …
Number of citations: 17 www.sciencedirect.com
AK Bakunova, AA Kostyukov, VA Kuzmin… - … et Biophysica Acta (BBA …, 2023 - Elsevier
Pyridoxal-5′-phosphate-(PLP-) dependent D-amino acid transaminases (DAATs) catalyze stereoselective reversible transfer of the amino group between D-amino acids and keto acids…
Number of citations: 3 www.sciencedirect.com
I Honigberg, L Goodson, W Burton - The Journal of Organic …, 1961 - ACS Publications
… Obenzyl-4-hydroxy-2-methylleucine was suspended in a solution of 10 ml. of coned, ammoniasolution and 100 ml. of water and one gram of a 15% palladium-charcoal catalyst …
Number of citations: 3 pubs.acs.org
P Šimek, A Heydová, A Jegorov - Journal of High Resolution …, 1994 - Wiley Online Library
A simple, single‐step derivatization technique is presented for capillary GC‐FID and GC‐MS separation and identification of common protein and non‐protein constituents of natural …
Number of citations: 36 onlinelibrary.wiley.com

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